ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Crystal Packing
Research has revealed the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions, alongside hydrogen bonds, contribute to forming unique structural motifs, emphasizing the compound's role in understanding molecular assembly and interaction mechanisms (Zhang, Wu, & Zhang, 2011).
Synthetic Chemistry and Heterocyclic Compound Development
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate serves as a precursor in synthesizing various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate into furan-2-one derivatives via dichlorodicyanobenzoquinone (DDQ) highlights the compound's role in developing novel cyclic structures with potential application in drug design and material science (Sobenina et al., 2011).
Thermodynamic Properties
Investigations into the thermodynamic properties of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives have enabled the determination of enthalpic characteristics and formation enthalpies in the gas state. Such studies are crucial for the computational modeling of chemical processes and the design of compounds with specific thermodynamic profiles (Kos et al., 2017).
Antibacterial and Antiurease Activities
The compound's derivatives have been explored for their biological activities, including antibacterial, antiurease, and antioxidant properties. This research signifies the potential of this compound derivatives in developing new therapeutic agents, emphasizing the compound's relevance in medicinal chemistry (Sokmen et al., 2014).
Structural Analysis and Characterization
Detailed structural analysis and characterization of related compounds have provided insights into the molecular configurations, bonding types, and stereochemistry. Such studies are foundational for understanding the compound's chemical behavior and guiding the synthesis of structurally complex and functionally diverse molecules (Johnson et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
Furan derivatives are commonly used in the synthesis of biologically active compounds that exhibit antibacterial, antitumor, and tuberculostatic action .
Mode of Action
It’s known that furan derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes .
Result of Action
Furan derivatives are known to exhibit antibacterial, antitumor, and tuberculostatic action .
Properties
IUPAC Name |
ethyl (Z)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPPGGNTWZVCPN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/N)\NNC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.